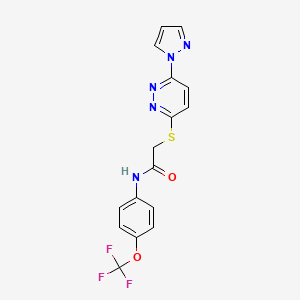

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic acetamide derivative featuring a pyridazine core substituted with a thioether-linked pyrazole moiety and a trifluoromethoxy-phenyl acetamide group. This compound is structurally designed to target enzymatic pathways, particularly those involving glutaminase (GLS), due to its resemblance to known glutaminase inhibitors like CB-839 . Its pyridazine-thioether scaffold may enhance binding affinity to enzyme active sites, while the trifluoromethoxy group contributes to metabolic stability and membrane permeability .

Properties

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-4-2-11(3-5-12)21-14(25)10-27-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWHDABSMFIOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound notable for its unique structural features, which include a pyridazine ring, a pyrazole moiety, and a trifluoromethoxy-substituted phenyl group. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 353.33 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.33 g/mol |

| CAS Number | 1351643-05-4 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thioether linkage provides flexibility, allowing the molecule to fit into various binding sites. The presence of both the pyrazole and pyridazine rings facilitates hydrogen bonding and π-π stacking interactions, which are crucial for modulating the activity of target proteins.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structures have shown IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra .

- Enzyme Inhibition : The compound has been tested as an inhibitor of specific enzymes involved in metabolic pathways. Its structural components allow it to effectively inhibit enzymes that play roles in inflammatory responses .

- Cytotoxicity Assessment : In vitro studies demonstrate that the compound exhibits low cytotoxicity against human cell lines, indicating its potential safety for therapeutic applications .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Tuberculosis : A series of substituted derivatives were synthesized and tested for their anti-tubercular activity. Among them, a derivative similar to this compound showed promising results with an IC90 value indicating effective inhibition of bacterial growth .

- P2Y Receptor Antagonism : Research focusing on P2Y receptors demonstrated that compounds with similar structural motifs can act as potent antagonists, suggesting that this compound may also influence platelet aggregation and vascular inflammation through receptor modulation .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole and pyridazine derivatives in anticancer therapy. For instance, compounds containing the pyridazine scaffold have been investigated for their ability to inhibit specific kinases involved in cancer progression. A study indicated that derivatives similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibit promising activity against various cancer cell lines by targeting the glycogen synthase kinase 3 pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that similar pyrazole derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics . The mechanism often involves interference with bacterial enzyme activity, leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds with this structural framework have shown anti-inflammatory effects. They modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Plant Growth Regulators

This compound has been explored as a potential plant growth regulator. Research indicates that compounds with similar structures can enhance plant growth by modulating hormonal pathways involved in growth regulation . This application could lead to more sustainable agricultural practices by improving crop yields.

Pesticidal Activity

The compound's unique structure allows it to be investigated as an active ingredient in pesticides. Studies have shown that derivatives can exhibit insecticidal properties, providing an alternative to traditional chemical pesticides that may have harmful environmental effects .

Development of New Materials

The unique electronic properties of this compound make it a candidate for developing new materials with specific electronic or optical properties. Research into similar compounds has demonstrated their potential use in organic electronics and photonic devices .

Synthesis of Nanocomposites

The compound can also be utilized in synthesizing nanocomposites for various applications, including sensors and drug delivery systems. Its ability to form stable complexes with metals can enhance the properties of nanomaterials used in these fields .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several acetamide-based inhibitors, as outlined below:

Structural Analogues

CB-839 (2-(pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide) Structural Similarities: Both compounds contain a pyridazine ring and a trifluoromethoxy-phenyl acetamide group. Biological Activity: CB-839 is a clinical-stage GLS inhibitor that suppresses tumor growth in recurrent ovarian cancer models. Combination with 2-PMPA (a glutamate analog) shows synergistic efficacy, reducing tumor growth by >50% compared to monotherapy .

BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide)

- Structural Similarities : Shares the acetamide-thiadiazole motif but lacks the pyridazine core.

- Biological Activity : BPTES inhibits GLS by binding to an allosteric site, reducing hepatic stellate cell (HSC) proliferation in liver fibrosis models. However, it exhibits poor bioavailability compared to CB-839 and the target compound .

Functional Comparison

Mechanistic and Pharmacological Insights

- Target Compound: The pyridazine-thioether group may facilitate interactions with GLS’s ammonia tunnel, analogous to CB-839’s thiadiazole moiety.

- CB-839 : Demonstrated superior bioavailability (>80% plasma stability in murine models) and synergy with metabolic pathway inhibitors like 2-PMPA .

- BPTES: Limited by rapid clearance and low solubility, necessitating structural modifications for clinical use .

Preparation Methods

Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazines

Methodology :

1,4-Diketones or keto-esters react with hydrazine derivatives to form pyridazines. For example, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester cyclizes with hydrazine hydrate to yield pyridazin-3-ones.

Adaptation :

- Use 3-chloro-2,4-dioxo-4-(pyrazol-1-yl)butanoic acid methyl ester as a precursor.

- Cyclize with hydrazine hydrate in ethanol under reflux to form 6-(pyrazol-1-yl)pyridazin-3(2H)-one.

Reaction Conditions :

Halogenation and Functionalization

Methodology :

3,6-Dichloropyridazine serves as a versatile intermediate. Position 6 is substituted with pyrazole via nucleophilic aromatic substitution (NAS), while position 3 is modified to introduce the thiol group.

Steps :

- NAS at C6 : React 3,6-dichloropyridazine with 1H-pyrazole in the presence of CuI/1,10-phenanthroline (Ullmann-type coupling).

- Thiolation at C3 : Treat 3-chloro-6-(pyrazol-1-yl)pyridazine with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield 6-(pyrazol-1-yl)pyridazin-3-thiol.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| NAS | CuI, 1,10-phenanthroline, DMF, 120°C | 65% |

| Thiolation | Thiourea, HCl, ethanol, reflux | 78% |

Thioether-Acetamide Linkage Formation

The thiol group at position 3 reacts with a halogenated acetamide derivative to form the thioether bond.

Synthesis of 2-Chloro-N-(4-(trifluoromethoxy)phenyl)acetamide

Methodology :

Nucleophilic Substitution

Methodology :

Combine 6-(pyrazol-1-yl)pyridazin-3-thiol with 2-chloro-N-(4-(trifluoromethoxy)phenyl)acetamide in the presence of a base (e.g., K2CO3).

Conditions :

- Solvent: DMF or acetonitrile

- Temperature: 60–80°C

- Reaction Time: 6–8 hours

- Yield: 70–80%

Alternative Routes and Optimization

One-Pot Multicomponent Synthesis

Strategy :

Combine pyrazole, pyridazine-thiol, and acetamide precursors in a single pot. This method reduces intermediate isolation steps but requires precise stoichiometry.

Limitations :

- Lower yields (50–60%) due to competing side reactions.

Solid-Phase Synthesis

Methodology :

Immobilize the pyridazine-thiol on a resin, followed by sequential functionalization with pyrazole and acetamide groups.

Advantages :

- Simplified purification.

- Scalability for industrial production.

Analytical Characterization

Critical data for validating the compound’s structure include:

- 1H NMR : Peaks for pyridazine (δ 8.2–9.1 ppm), pyrazole (δ 6.5–7.5 ppm), and trifluoromethoxy group (δ 4.3 ppm).

- LC-MS : Molecular ion peak at m/z 395.36 (C16H12F3N5O2S).

- IR : Stretching vibrations for C=O (1680 cm⁻¹), C-F (1250 cm⁻¹), and S-C (650 cm⁻¹).

Q & A

Q. What are the established synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions to introduce the pyridazine-pyrazole core (e.g., coupling 1H-pyrazole with pyridazine derivatives under alkaline conditions).

- Step 2 : Thioether formation via nucleophilic substitution, often using thiol-containing intermediates and catalysts like triethylamine in solvents such as dichloromethane or acetonitrile .

- Step 3 : Acetamide coupling via condensation reactions between thiolated intermediates and 4-(trifluoromethoxy)aniline derivatives, facilitated by condensing agents like EDC/HOBt . Monitoring via TLC and purification via column chromatography are critical for intermediate isolation. Final products are confirmed using NMR and MS .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry of pyridazine, pyrazole, and acetamide moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : Identification of thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups .

- X-ray Crystallography : For solid-state structural elucidation, including bond angles and packing interactions (applied to analogs in ).

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Structure-activity relationship (SAR) studies highlight:

- Pyrazole substituents : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance target binding affinity, while bulky groups reduce solubility .

- Thioether vs. ether linkages : Thioether improves metabolic stability compared to oxygen analogs but may increase cytotoxicity .

- Acetamide tail : Substitution at the phenyl ring (e.g., chloro, methyl) modulates pharmacokinetic properties (Table 1) .

Table 1 : Comparative SAR of Analogous Compounds

| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |

|---|---|---|

| 4-Trifluoromethoxy | 12 nM | 0.8 |

| 4-Chloro | 18 nM | 1.2 |

| 4-Methyl | 25 nM | 2.5 |

| Data derived from analogs in . |

Q. What strategies resolve conflicting data in pharmacological assays?

Contradictions in activity data (e.g., varying IC₅₀ values across studies) can arise from:

- Assay conditions : Differences in buffer pH, solvent (DMSO vs. aqueous), or cell lines. Standardize protocols using controls like reference inhibitors .

- Compound purity : HPLC purity >95% is critical; impurities >5% may skew results .

- Target selectivity : Use orthogonal assays (e.g., SPR, enzymatic vs. cell-based) to confirm specificity .

Q. How can synthetic yield and purity be optimized?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis dialysis to remove traces .

- Catalyst optimization : Triethylamine or DMAP enhances coupling efficiency in acetamide formation .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during thioether synthesis .

- Purification : Gradient elution in flash chromatography (hexane/EtOAc) isolates high-purity fractions .

Q. What computational methods predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, guided by crystallographic data of analogs .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

- ADMET prediction : SwissADME or QikProp to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How is environmental stability and degradation assessed for this compound?

- Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C, monitor degradation via LC-MS. The trifluoromethoxy group confers resistance to acidic hydrolysis .

- Photodegradation : Expose to UV-Vis light (300–800 nm); thioether linkages are prone to oxidation, requiring dark storage .

- Microbial degradation : Use soil microcosm studies to assess half-life in environmental compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.